Vinorelbine-d3 (ditartrate)

Bioanalysis LC-MS/MS Method Validation

Tri-deuterated internal standard (IS) for LC-MS/MS quantitation of vinorelbine. ≥98% chemical purity and isotopic enrichment. Co-elutes with analyte for identical ionization, compensating for matrix effects and ion suppression. Validated in human/mouse plasma with 0.1 ng/mL LLQ. Essential for reliable pharmacokinetic studies given 4.3-fold inter-patient clearance variability. Enables TDM and generic ANDA bioequivalence submissions. For research use only.

Molecular Formula C53H66N4O20
Molecular Weight 1082.1 g/mol
Cat. No. B15145438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinorelbine-d3 (ditartrate)
Molecular FormulaC53H66N4O20
Molecular Weight1082.1 g/mol
Structural Identifiers
SMILESCCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;2*1-,2-/m011/s1/i6D3;;
InChIKeyCILBMBUYJCWATM-KOEFNMNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinorelbine-d3 (ditartrate) as a Deuterated Internal Standard for LC-MS/MS Quantification of Vinorelbine


Vinorelbine-d3 (ditartrate) is the tri-deuterated form of the semi-synthetic vinca alkaloid anticancer agent Vinorelbine ditartrate . As a stable isotope-labeled compound, it is primarily intended for use as an internal standard (IS) in quantitative bioanalytical methods employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . The compound is characterized by a molecular formula of C₅₃H₆₃D₃N₄O₂₀, a molecular weight of approximately 1082.12 g/mol, and is supplied with high chemical purity (typically ≥98%) and isotopic enrichment (≥98%) . Unlike the unlabeled active pharmaceutical ingredient (API), this compound is strictly designated for research and analytical use only and is not intended for therapeutic applications .

Why Unlabeled Vinorelbine and Alternative Internal Standards Cannot Substitute for Vinorelbine-d3 (ditartrate) in Quantitative Bioanalysis


Substituting Vinorelbine-d3 (ditartrate) with the unlabeled Vinorelbine ditartrate or a structurally dissimilar analog in LC-MS/MS workflows introduces unacceptable analytical error and regulatory risk. The extreme variability in vinorelbine pharmacokinetics—characterized by a 4.3-fold variation in clearance among cancer patients [1]—demands a highly precise and accurate analytical method for therapeutic drug monitoring and clinical pharmacology studies. Using an unlabeled analog as an internal standard fails to compensate for matrix effects, extraction efficiency variability, and ion suppression/enhancement, which are inherent to biological sample analysis. While alternative deuterated compounds exist, they differ in molecular weight, retention time, and ionization behavior, leading to inaccurate quantitation. Vinorelbine-d3, as a true stable isotope-labeled analog, co-elutes with the analyte and experiences identical sample preparation and ionization conditions, providing the essential correction needed for reliable quantitative data [2].

Quantitative Differentiation: Head-to-Head Performance of Vinorelbine-d3 (ditartrate) as an Internal Standard


Method Validation: Comparable Recovery of Vinorelbine-d3 and Unlabeled Vinorelbine

In a validated LC-MS/MS method for quantifying vinorelbine and its metabolite in human and mouse plasma, the extraction recovery of the internal standard Vinorelbine-d3 was directly compared to that of the unlabeled analyte. The total recovery for Vinorelbine-d3 was 53.7%, which is comparable to the 52.1% recovery observed for unlabeled vinorelbine under the same protein precipitation conditions [1]. This close similarity confirms that the deuterated analog accurately tracks the analyte through the entire sample preparation process, a critical prerequisite for reliable quantification.

Bioanalysis LC-MS/MS Method Validation

Method Sensitivity: Achieving an LLQ of 0.1 ng/mL with Vinorelbine-d3

A validated LC-MS/MS method employing Vinorelbine-d3 as an internal standard achieved a lower limit of quantitation (LLQ) of 0.1 ng/mL for both vinorelbine and its metabolite 4-O-deacetylvinorelbine in human and mouse plasma [1]. This level of sensitivity was demonstrated to be 6-fold more sensitive than previously reported methods in the literature [1]. The use of a stable isotope-labeled internal standard is essential for achieving this level of sensitivity by mitigating matrix-related ion suppression and enhancing signal-to-noise ratios.

Pharmacokinetics LC-MS/MS Sensitivity

Isotopic Purity: High Enrichment (≥98% D3) Ensures Minimal Unlabeled Analyte Contribution

The Vinorelbine-d3 (ditartrate) compound is supplied with a specified isotopic enrichment of ≥98% deuterium at the labeled positions . In contrast, the unlabeled Vinorelbine ditartrate has a natural abundance of deuterium (<0.015%). A high level of isotopic enrichment is critical because it minimizes the contribution of the internal standard to the analyte's mass spectrometric signal, preventing systematic overestimation of analyte concentration and ensuring method accuracy.

Stable Isotope Isotopic Enrichment Method Accuracy

Validated Application Scenarios for Vinorelbine-d3 (ditartrate) Based on Quantitative Evidence


Supporting Clinical Pharmacokinetic Studies with High Variability

Given the 4.3-fold variation in vinorelbine clearance among cancer patients [1], precise and accurate bioanalysis is non-negotiable. Vinorelbine-d3 is validated for use as an internal standard in LC-MS/MS methods that have been successfully applied to clinical pharmacology studies [2]. Its use directly addresses the need for robust quantification to interpret the wide inter-individual variability in drug exposure and to support potential dosage optimization strategies.

Preclinical Pharmacokinetic and Drug-Drug Interaction Studies in Rodent Models

The validated LC-MS/MS method using Vinorelbine-d3 as an internal standard has been demonstrated to work effectively for quantifying vinorelbine and its metabolite in both human and mouse plasma [2]. This cross-species applicability, combined with the method's high sensitivity (0.1 ng/mL LLQ), makes it a valuable tool for preclinical studies in mice, including those investigating the impact of drug transporters (e.g., P-gp, MRP2) and metabolizing enzymes (e.g., CYP3A) on vinorelbine disposition [2].

Regulated Bioanalysis for Generic Drug Development and ANDA Submissions

The use of a deuterated internal standard like Vinorelbine-d3 is a regulatory expectation for robust LC-MS/MS methods in pharmaceutical development . The validated method's performance, including its recovery and sensitivity, provides a foundation for developing bioanalytical assays that meet FDA and EMA guidelines for accuracy and precision, which are essential for Abbreviated New Drug Applications (ANDAs) and other regulatory submissions for vinorelbine generic products.

Method Development and Validation for Therapeutic Drug Monitoring (TDM)

The high sensitivity (0.1 ng/mL LLQ) achieved with the Vinorelbine-d3-based LC-MS/MS method [2] enables the accurate measurement of vinorelbine concentrations in patient plasma samples, a necessary prerequisite for Therapeutic Drug Monitoring (TDM). Given the established variability in patient clearance [1], a precise analytical method that can quantify low drug levels is a critical component of any TDM program aimed at personalizing vinorelbine dosing.

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